molecular formula C6H10ClNO B2537123 1-(Azetidin-1-yl)-2-chloropropan-1-one CAS No. 1094294-06-0

1-(Azetidin-1-yl)-2-chloropropan-1-one

Cat. No. B2537123
CAS RN: 1094294-06-0
M. Wt: 147.6
InChI Key: KMAWONOMMJHATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Azetidin-1-yl)-2-chloropropan-1-one” is a chemical compound with the CAS Number: 63177-41-3 . It has a molecular weight of 133.58 . The IUPAC name for this compound is 1-(chloroacetyl)azetidine .


Synthesis Analysis

A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .


Molecular Structure Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .


Chemical Reactions Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .

Scientific Research Applications

Metathesis Reactions in Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

In the synthesis and transformations of functionalized β-amino acid derivatives, metathesis reactions play a pivotal role. Cyclic β-amino acids, due to their biological relevance, have seen significant interest in drug research. The application of various types of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, is widely utilized for accessing either alicyclic β-amino acids or other densely functionalized derivatives. This showcases the potential of utilizing 1-(Azetidin-1-yl)-2-chloropropan-1-one in the development of new molecular entities with biological significance (Kiss et al., 2018).

Drug Delivery Approaches to Overcome Bacterial Resistance

The β-lactam family of antibiotics, which includes structures similar to this compound, are pivotal in overcoming bacterial resistance. Innovations in drug delivery approaches aim to enhance the performance of β-lactam antibiotics against drug-resistant bacteria. This includes investigating β-lactam prodrugs, intracellular delivery approaches, and nanocarrier-based strategies to improve clinical effectiveness against resistant bacterial strains (Abeylath & Turos, 2008).

Anticancer Applications of Monocyclic β-Lactams

Monocyclic β-lactams, which share structural similarities with this compound, have been identified for their potential as anticancer agents. These compounds are recognized for their efficacy and low toxicity, making them suitable for therapeutic applications beyond their traditional antibiotic use. Research into monocyclic β-lactams as anticancer agents indicates a promising area for the development of new treatments, highlighting the versatility of β-lactam structures in medicinal chemistry (Mahmood, 2022).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302 and H318 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(azetidin-1-yl)-2-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-5(7)6(9)8-3-2-4-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAWONOMMJHATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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